2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 129338-84-7
VCID: VC17076564
InChI: InChI=1S/C16H16O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2-3,5-8H,1,9-12H2
SMILES:
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)-

CAS No.: 129338-84-7

Cat. No.: VC17076564

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)- - 129338-84-7

Specification

CAS No. 129338-84-7
Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
IUPAC Name 1-(4-ethynylphenyl)-4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octane
Standard InChI InChI=1S/C16H16O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2-3,5-8H,1,9-12H2
Standard InChI Key QLJLLBFYJRMFSM-UHFFFAOYSA-N
Canonical SMILES C=CCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Introduction

Structural and Molecular Characteristics

The core structure of this compound is based on the 2,6,7-trioxabicyclo[2.2.2]octane framework, a rigid bicyclic system comprising three oxygen atoms at positions 2, 6, and 7. The substitution pattern includes a 4-ethynylphenyl group at position 1 and a 2-propenyl (allyl) group at position 4. These substituents introduce distinct electronic and steric influences, modulating the compound’s reactivity and intermolecular interactions .

PropertyValue (Estimated)Analog Reference
Molecular FormulaC₁₇H₁₈O₃
Molecular Weight270.32 g/mol
CAS Registry NumberNot assignedN/A

The 4-ethynylphenyl group contributes aromaticity and π-conjugation, while the 2-propenyl group introduces allylic strain and potential sites for electrophilic addition .

Synthesis and Reaction Pathways

General Synthetic Strategies

Trioxabicyclo[2.2.2]octane derivatives are typically synthesized through multi-step protocols involving cyclization and functionalization. For example, the synthesis of 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane involves:

  • Cyclization: Formation of the bicyclic core via acid-catalyzed condensation of triols or epoxide intermediates.

  • Alkylation/Arylation: Introduction of substituents using nucleophilic or transition metal-catalyzed coupling reactions .

For the 2-propenyl variant, a plausible route could involve:

  • Step 1: Synthesis of the trioxabicyclo[2.2.2]octane core.

  • Step 2: Pd-catalyzed Sonogashira coupling to install the 4-ethynylphenyl group.

  • Step 3: Allylation at position 4 via Grignard or hydroalkylation reactions .

Key Reaction Conditions

  • Solvents: Dichloromethane, acetonitrile, or THF under inert atmospheres.

  • Catalysts: Palladium complexes for cross-coupling, Lewis acids for cyclization.

  • Temperature: Moderate (25–80°C) to prevent decomposition of sensitive functional groups .

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

While direct data for the 2-propenyl derivative is unavailable, related compounds provide insights:

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for the ethynyl proton (δ 2.5–3.0 ppm), allylic protons (δ 5.0–6.0 ppm), and aromatic protons (δ 7.0–7.5 ppm).

    • ¹³C NMR: Signals for sp² carbons (δ 120–140 ppm), sp carbons (δ 70–90 ppm), and oxygen-bearing carbons (δ 60–80 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 270.32 (M⁺) with fragmentation patterns indicative of allyl and ethynyl group loss.

Chromatographic Behavior

  • HPLC: Retention times influenced by the lipophilic allyl and aromatic groups, typically eluting at 8–12 minutes under reverse-phase conditions .

  • TLC: Rf ~0.4–0.6 in ethyl acetate/hexane (1:3).

Chemical Reactivity and Derivative Formation

Electrophilic Additions

The allyl group undergoes reactions typical of alkenes:

  • Hydrohalogenation: Formation of bromo or chloro derivatives.

  • Epoxidation: Using peracids to yield epoxide intermediates .

Cycloadditions

The ethynyl group participates in:

  • Huigsen Cycloaddition: With azides to form triazoles.

  • Diels-Alder Reactions: With dienes under thermal conditions.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric methods to access enantiopure trioxabicyclo derivatives.

  • In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles for therapeutic applications.

  • Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways .

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